Disodium cantharidin

Protein Phosphatase Enzyme Inhibition Cell Signaling

Disodium cantharidin is the water-soluble disodium salt of cantharidin, offering a strategic alternative for oncology research where cantharidin's toxicity is prohibitive. It exhibits 12-fold selectivity for PP2A (IC50=50 nM) over PP1, enabling precise dissection of PP2A-specific oncogenic signaling. This compound demonstrates reduced urinary tract irritation, facilitating longer-term in vivo dosing. Validated in nasopharyngeal carcinoma models, it induces caspase/MAPK-mediated apoptosis at low micromolar concentrations (2.5-20 µM). Its distinct antihepatoma efficacy profile, superior to cantharidin, mandates compound-specific procurement.

Molecular Formula C10H12Na2O5
Molecular Weight 258.18 g/mol
CAS No. 1465-77-6
Cat. No. B073753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium cantharidin
CAS1465-77-6
Synonyms(1R,2S,3R,4S)-rel-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, disodium salt
Molecular FormulaC10H12Na2O5
Molecular Weight258.18 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;;
InChIKeyJFALSOLNDKMHAL-CSYCBQNYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Cantharidin (CAS 1465-77-6): A Selective PP2A/PP1 Inhibitor for Targeted Oncology Research


Disodium cantharidin (CAS 1465-77-6) is the disodium salt and hydrolysis product of the anhydride cantharidin, a natural terpenoid isolated from blister beetles [1]. It functions as a potent and selective inhibitor of the serine/threonine protein phosphatases PP2A and PP1, exhibiting nanomolar potency (IC50: 50 nM and 600 nM, respectively) . This activity underpins its investigation as a cytotoxic and pro-apoptotic agent in various human cancer cell lines [1]. Clinically, formulations such as disodium cantharidinate injection are utilized, particularly in China, for the treatment of primary liver cancer, often as an adjunct therapy [2].

Why Disodium Cantharidin Cannot Be Substituted with Generic Cantharidin Analogs


While cantharidin and its demethylated analog norcantharidin belong to the same class of PP2A/PP1 inhibitors, simple interchange is not scientifically justified due to distinct physicochemical and toxicological profiles. Disodium cantharidin, as a water-soluble salt, exhibits improved aqueous solubility and a reduced urinary irritation profile compared to the parent cantharidin [1]. Furthermore, a clinical study revealed an antihepatoma efficacy gradient where norcantharidin demonstrated superior efficacy over disodium cantharidin, which in turn was more effective than cantharidin [1]. This clear rank-order of activity and side-effect profiles precludes their use as simple, functionally identical alternatives, mandating compound-specific procurement and experimental design.

Quantitative Comparative Evidence for Disodium Cantharidin (CAS 1465-77-6) Against Key Analogs


PP2A vs. PP1 Selectivity Profile of Disodium Cantharidin

Disodium cantharidin exhibits a 12-fold greater potency for PP2A inhibition compared to PP1. This selectivity is quantified by in vitro IC50 values of 50 nM for PP2A and 600 nM for PP1 . This is a critical property for experiments aiming to delineate the specific roles of PP2A versus PP1 in cellular processes, especially when compared to broader spectrum phosphatase inhibitors.

Protein Phosphatase Enzyme Inhibition Cell Signaling

Cytotoxicity of Disodium Cantharidin in Human Nasopharyngeal Carcinoma (NPC) Cells

In HONE-1, NPC-39, and NPC-BM human nasopharyngeal carcinoma cell lines, treatment with disodium cantharidin (0-20 μM) for 24 hours resulted in a significant, concentration-dependent reduction in cell viability. This effect was mediated by the induction of apoptosis through upregulation of caspases and activation of MAPK pathways (ERK1/2, p38, JNK1/2) .

Anticancer Apoptosis Cell Viability

Hepatocellular Carcinoma (HCC) Clinical Efficacy: A Comparative Rank Order

A 1989 review of clinical studies established a clear rank order of antihepatoma effectiveness among three related compounds. The effectiveness for treating liver cancer was reported to increase sequentially from cantharidin to disodium cantharidate to norcantharidin [1]. This clinical observation positions disodium cantharidin as an intermediate in terms of efficacy between the more toxic parent compound and the more efficacious demethylated analog.

Hepatocellular Carcinoma Clinical Efficacy Comparative Study

Adverse Effect Profile: Reduced Urinary Irritation vs. Cantharidin

A key differentiator for disodium cantharidin is its improved safety profile relative to cantharidin. Specifically, disodium cantharidate is reported to cause less urinary irritation than cantharidin. In contrast, norcantharidin shows little to no such irritation [1]. This positions disodium cantharidin as a less toxic alternative to its parent compound while still retaining antitumor activity.

Toxicology Safety Pharmacology Side Effects

Optimal Application Scenarios for Disodium Cantharidin (CAS 1465-77-6) in Research


Investigating PP2A-Specific Signaling Pathways in Cancer

Given its 12-fold selectivity for PP2A (IC50=50 nM) over PP1 (IC50=600 nM) , disodium cantharidin is the superior choice for studies aimed at dissecting the specific role of PP2A in oncogenic signaling. Its selectivity allows researchers to minimize confounding effects from broad PP1 inhibition, a common limitation with other phosphatase inhibitors.

In Vivo Oncology Studies Requiring a Less Toxic Cantharidin Analog

For in vivo tumor models where the toxicity of cantharidin is prohibitive, disodium cantharidin represents a strategic alternative. Evidence indicates it exhibits less urinary tract irritation compared to cantharidin [1], enabling longer-term dosing regimens or studies in more sensitive animal strains while still providing potent PP2A inhibition.

Validating Pro-Apoptotic Mechanisms in NPC and Other Solid Tumors

Researchers studying the induction of apoptosis in nasopharyngeal carcinoma or similar solid tumor models should consider disodium cantharidin. Preclinical data demonstrate its capacity to reduce cell viability and activate key apoptotic pathways (caspase and MAPK cascades) in NPC cell lines (HONE-1, NPC-39, NPC-BM) at low micromolar concentrations (2.5-20 μM) . This provides a validated tool for mechanism-of-action studies.

Technical Documentation Hub

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33 linked technical documents
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